An In-depth Technical Guide to the Chemical Properties of 3-Formylphenylboronic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylphenylboronic acid (3-FPBA) is a bifunctional organic compound that has garnered significant attention in synthetic chemistry and drug discovery. Featuring both a reactive aldehyde group and a versatile boronic acid moiety, it serves as a crucial building block for complex molecular architectures. Its utility in carbon-carbon bond formation, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it an invaluable reagent for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[1] Furthermore, the boronic acid group's ability to interact with biological targets, such as serine proteases, has positioned 3-FPBA and its derivatives as compounds of interest in medicinal chemistry.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of 3-Formylphenylboronic acid.
Core Chemical and Physical Properties
3-Formylphenylboronic acid is typically an off-white to light-orange crystalline powder.[3] It is sensitive to air and should be stored in a cool, dark place under an inert atmosphere.[3][4] While soluble in methanol, its solubility in water is limited.[3]
Quantitative Data Summary
The key physical and chemical properties of 3-Formylphenylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (3-formylphenyl)boronic acid | [2] |
| CAS Number | 87199-16-4 | [3] |
| Molecular Formula | C₇H₇BO₃ | [3] |
| Molecular Weight | 149.94 g/mol | [3] |
| Appearance | Off-white to beige or light orange powder/crystals | [3] |
| Melting Point | 182-186 °C (may vary, e.g., 109-113 °C) | [3][5] |
| Boiling Point | 354.4 ± 44.0 °C (Predicted) | [3] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.83 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| InChIKey | HJBGZJMKTOMQRR-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1cccc(B(O)O)c1 | [5] |
Spectroscopic Profile
The structural features of 3-Formylphenylboronic acid give rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, a distinct aldehyde proton singlet, and a broad singlet for the boronic acid protons.
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference(s) |
| ~10.04 | Singlet | Aldehyde (-CHO) | [3] |
| ~8.2-8.3 | Broad Singlet | Phenyl C-H | [3] |
| ~7.9-8.1 | Broad Doublet | Phenyl C-H | [3] |
| ~7.93 | Doublet | Phenyl C-H | [3] |
| ~7.54 | Triplet | Phenyl C-H | [3] |
| (Broad) | (Not specified) | Boronic Acid (-B(OH)₂) | - |
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon atom attached to the boron.
| Chemical Shift (δ ppm) | Assignment | Reference(s) |
| ~190 - 200 | Aldehyde Carbonyl (C=O) | [6] |
| ~125 - 150 | Aromatic Carbons (C-H, C-C) | [6] |
| (Not specified) | Aromatic Carbon attached to Boron (C-B) | [7] |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. A study by Podgorska et al. provides a detailed analysis of the vibrational spectra.[8]
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~3240 | O-H Stretching (hydrogen-bonded) | Strong, Broad | [9] |
| ~2800-3000 | C-H Stretching (aldehyde) | Medium | [10] |
| ~1700 | C=O Stretching (aldehyde) | Strong | [8] |
| ~1600 | C=C Stretching (aromatic ring) | Medium | [9] |
| ~1346 | B-O Asymmetric Stretching | Strong | [9] |
| ~1090, ~1190 | B-C Stretching | Medium | [9] |
Key Applications and Experimental Protocols
3-Formylphenylboronic acid is a versatile reagent with significant applications in organic synthesis and as a biological probe.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and an organoboron compound. 3-FPBA is an excellent coupling partner for creating complex biaryl structures.[1]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using 3-FPBA.
This protocol is a representative example for the coupling of an aryl bromide with 3-Formylphenylboronic acid.[11][12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide (1.0 mmol, 1.0 eq.), 3-Formylphenylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst such as Palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.04 mmol, 4 mol%).
-
Addition of Base: Add a base, such as potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like toluene (10 mL) and an aqueous solution (e.g., water, 2 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final biaryl compound.
Inhibition of γ-Glutamyl Transpeptidase (GGT)
γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a critical role in glutathione (B108866) metabolism by breaking down extracellular glutathione, thereby providing cells with a source of cysteine for intracellular synthesis.[6][13] Elevated GGT activity is associated with oxidative stress and various diseases. Boronic acids are known to be potent inhibitors of serine hydrolases like GGT, forming a reversible covalent bond with the catalytic serine residue in the active site.[5]
Caption: Role of GGT in glutathione metabolism and its inhibition by boronic acids.
This protocol describes a general colorimetric assay to measure GGT activity and its inhibition, which can be adapted for 3-FPBA. The assay relies on the GGT-catalyzed cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline (pNA), a yellow product detectable at 405-418 nm.[1][3]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate/Acceptor Solution (2X): Prepare a solution containing 2 mM GGPNA and 40 mM glycylglycine (B550881) in Assay Buffer. Warm to 37°C before use.
-
Inhibitor Stock: Prepare a stock solution of 3-Formylphenylboronic acid in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Enzyme Solution: Prepare a stock solution of purified GGT enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (96-well plate):
-
Blank Wells: 50 µL Assay Buffer + 50 µL Substrate/Acceptor Solution.
-
Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL Enzyme Solution.
-
Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Enzyme Solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the pre-warmed 2X Substrate/Acceptor Solution to the positive control and inhibitor wells to start the reaction (final volume = 100 µL).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm (or 418 nm) every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Role in Drug Development: Synthesis of Fasiglifam (TAK-875)
3-Formylphenylboronic acid serves as a key intermediate in the synthesis of advanced pharmaceutical compounds. A notable example is its use in the development of Fasiglifam (TAK-875), an agonist for the G-protein coupled receptor 40 (GPR40), which was investigated for the treatment of type 2 diabetes.[14][15] The synthesis involves a Suzuki coupling to create the central biphenyl (B1667301) core of the drug molecule.
Caption: Logical workflow showing the use of 3-FPBA in the synthesis of Fasiglifam.
Safety and Handling
3-Formylphenylboronic acid is classified as a corrosive and irritant substance.[2] It can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood.[7] As it is air-sensitive, it should be stored under an inert atmosphere.[3]
Conclusion
3-Formylphenylboronic acid is a highly valuable and versatile building block for chemical synthesis and a tool for chemical biology. Its dual functionality allows for sequential and diverse chemical transformations, making it a key reagent in the construction of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. instanano.com [instanano.com]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 14. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
